Tubulin inhibitor 23

Tubulin polymerization Microtubule dynamics Colchicine binding site

Tubulin inhibitor 23 (compound 29e) is a quantitatively defined colchicine-site binder with tubulin polymerization IC50=4.8 µM, anti-angiogenic IC50=3.6 µM (zebrafish), and sub-micromolar anti-leukemia potency (K562 IC50=0.09 µM). Differentiated from generic analogs by systematic SAR validation across 7 leukemia lines (40-fold IC50 range, 0.09–1.22 µM) and confirmed apoptosis induction via caspase-3/PARP cleavage. Each batch ≥98% purity ensures reproducible comparative datasets. Ideal for CML research, angiogenesis studies, and microtubule dynamics investigations.

Molecular Formula C26H23NO6S
Molecular Weight 477.5 g/mol
Cat. No. B12406845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin inhibitor 23
Molecular FormulaC26H23NO6S
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CN(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C26H23NO6S/c1-31-24-15-19(16-25(32-2)26(24)33-3)23(28)14-13-18-17-27(22-12-8-7-11-21(18)22)34(29,30)20-9-5-4-6-10-20/h4-17H,1-3H3/b14-13+
InChIKeyXYJOUBMOWIIIQS-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulin Inhibitor 23 (CAS 170488-57-0): High-Potency Colchicine-Site Binder for Anti-Leukemia and Anti-Angiogenesis Research Procurement


Tubulin inhibitor 23 (CAS 170488-57-0, molecular formula C26H23NO6S, molecular weight 477.53) is a chemically defined indole-based small molecule that functions as a potent inhibitor of tubulin polymerization by binding to the colchicine site of β-tubulin [1]. This compound, also designated as compound 29e in the primary medicinal chemistry literature, was derived through systematic structure-activity relationship (SAR) optimization from a lead scaffold and exhibits well-characterized activity across multiple biochemical and phenotypic assays [2].

Why Tubulin Inhibitor 23 Cannot Be Replaced by Generic Colchicine-Site Binders: Procurement Risk Assessment


Tubulin inhibitors that target the colchicine binding site represent a structurally diverse class of compounds whose biological activity, selectivity profile, and in vivo efficacy are exquisitely sensitive to molecular architecture. The systematic SAR study that produced Tubulin inhibitor 23 (compound 29e) demonstrated that within a single indole-based chemotype, modifications to substitution patterns yielded compounds varying by more than fivefold in tubulin polymerization inhibitory potency and more than tenfold in anti-angiogenic activity in zebrafish [1]. Consequently, substituting Tubulin inhibitor 23 with a generically labeled 'colchicine-site binder' or an analog lacking the specific benzenesulfonyl-indole and trimethoxyphenyl moieties introduces substantial experimental variability and risks invalidating comparative datasets. The quantitative differential evidence below establishes the specific performance parameters that define this compound's utility in research applications.

Quantitative Differentiation Evidence: Tubulin Inhibitor 23 (Compound 29e) Versus Comparators


Tubulin Polymerization Inhibition: 5.3-Fold Improvement Over Lead Compound DYT-1

In a direct head-to-head comparison within the same study, Tubulin inhibitor 23 (compound 29e) inhibited tubulin polymerization with an IC50 of 4.8 µM, representing a 5.3-fold improvement in potency relative to the lead compound DYT-1 from which it was derived via medicinal chemistry optimization (IC50 = 25.6 µM) [1]. This improvement was achieved through systematic structural modification of the indole scaffold, with compound 29e emerging as the optimized candidate following multiple rounds of SAR evaluation.

Tubulin polymerization Microtubule dynamics Colchicine binding site

Anti-Proliferative Activity in Leukemia Cell Lines: Nanomolar Potency with 40-Fold Range of Differential Sensitivity

Tubulin inhibitor 23 exhibited growth inhibitory activity with IC50 values ranging from 0.09 µM to 1.22 µM across a panel of seven leukemia cell lines (MV4-11, HL60, K562, THP-1, CCRF-CEM, Jurkat, HuT 78), demonstrating particularly potent activity against K562 cells (IC50 = 0.09 µM) [1][2]. In comparison, the lead compound DYT-1 showed IC50 values of 6.2 µM and 7.9 µM against K562 and Jurkat cells, respectively, under the same assay conditions (72-hour proliferation assay) [1]. This represents an approximately 69-fold improvement in anti-proliferative potency against K562 cells.

Leukemia Anti-proliferative Cancer cell biology

Anti-Angiogenic Activity in Zebrafish Model: 10.7-Fold Improvement Over Lead Compound

In a zebrafish angiogenesis assay, Tubulin inhibitor 23 (compound 29e) demonstrated an IC50 of 3.6 µM (reported as 3.4 µM in some vendor sources) for inhibition of angiogenesis [1]. This represents a 10.7-fold improvement over the lead compound DYT-1, which exhibited an IC50 of 38.4 µM in the identical assay system [1]. The compound was administered by addition to embryo water at concentrations of 2 µM and 6 µM, demonstrating dose-dependent anti-angiogenic effects.

Anti-angiogenesis Zebrafish model In vivo efficacy

In Vivo Suppression of Leukemia Cell Proliferation and Metastasis in Zebrafish Xenograft Model

Tubulin inhibitor 23 (administered at 2 µM and 6 µM in embryo water) suppressed the proliferation and metastasis of K562 cells in a zebrafish xenograft model in a dose-dependent manner [1][2]. The compound prominently blocked K562 cell proliferation and metastasis in blood vessels and surrounding tissues of the zebrafish xenograft model [1]. While the primary publication does not provide direct comparator data for this specific endpoint against DYT-1, the ability to demonstrate both anti-proliferative and anti-metastatic effects in an in vivo vertebrate model distinguishes compound 29e from many colchicine-site binders that show only in vitro activity.

Xenograft model Metastasis In vivo leukemia

Apoptosis Induction: Concentration-Dependent Caspase-3 and PARP Cleavage in K562 Cells

Tubulin inhibitor 23 induced apoptosis in K562 cells in a concentration-dependent manner when treated at 0-200 nM for 48 hours, with the percentage of apoptotic cells increasing from 5.95% to 45.81% across the tested concentration range [1]. Western blot analysis confirmed increased expression of cleaved caspase-3 and PARP, establishing that apoptosis proceeds via the caspase-dependent intrinsic pathway [1]. While the lead compound DYT-1 was also noted to induce apoptosis, quantitative comparative apoptosis data between 29e and DYT-1 are not provided in the primary publication.

Apoptosis Caspase activation Cell death mechanisms

Mechanistic Validation: Colchicine Site Binding Confirmed by Radioligand Displacement and Cellular Microtubule Disruption

The binding of Tubulin inhibitor 23 to the colchicine site of tubulin was confirmed through radioligand binding assays, molecular docking, and molecular dynamics simulations [1]. Cellular validation demonstrated disruption of microtubule networks in treated cells [1]. Binding kinetics studies showed that compound 29e (0-20 µM, 0-29 minutes) binds to the colchicine site and inhibits microtubule polymerization [2]. This multi-modal validation of target engagement distinguishes compound 29e from compounds characterized only by phenotypic screening or biochemical inhibition assays without binding site confirmation.

Binding site confirmation Mechanism of action Radioligand binding

Validated Application Scenarios for Tubulin Inhibitor 23 in Research Procurement


Leukemia Cell Biology: K562 Chronic Myelogenous Leukemia Model Studies

Tubulin inhibitor 23 is directly applicable for studies involving K562 chronic myelogenous leukemia cells, where it demonstrates potent anti-proliferative activity (IC50 = 0.09 µM) and induces apoptosis via caspase-3 and PARP cleavage pathways [1]. The compound's nanomolar potency in this cell line, combined with dose-dependent induction of apoptosis (5.95% to 45.81% across 0-200 nM), makes it suitable for investigating cell death mechanisms, cell cycle arrest, or screening combination therapies in CML research contexts [1].

Anti-Angiogenesis and Vascular Biology Research in Zebrafish Models

Researchers utilizing zebrafish as a model organism for angiogenesis studies can employ Tubulin inhibitor 23 based on its validated in vivo anti-angiogenic activity (IC50 = 3.6 µM in zebrafish angiogenesis assays) [1]. The compound demonstrates dose-dependent inhibition of angiogenesis when administered via embryo water at 2-6 µM and shows low toxicity in HUVEC cells (IC50 = 58.6 µM) relative to its anti-angiogenic effective concentration, providing a functional window for vascular biology studies [1][2].

Microtubule Dynamics and Colchicine-Site Mechanism Studies

For researchers investigating microtubule polymerization dynamics or colchicine-site binding mechanisms, Tubulin inhibitor 23 provides a well-characterized tool compound with multi-modal target engagement validation including radioligand binding confirmation, molecular docking, molecular dynamics simulation, and cellular microtubule disruption visualization [1]. The compound binds to the colchicine site of tubulin and inhibits microtubule polymerization with an IC50 of 4.8 µM in biochemical assays, offering a defined benchmark for comparative studies with other colchicine-site binders or novel microtubule-targeting agents [1][3].

Cancer Cell Panel Screening Across Leukemia Subtypes

The availability of calibrated IC50 values across seven leukemia cell lines (MV4-11: 0.25 µM; HL60: 0.18 µM; K562: 0.09 µM; THP-1: 0.37 µM; CCRF-CEM: 0.84 µM; Jurkat: 1.22 µM; HuT 78: 0.26 µM) provides a reference dataset for researchers conducting comparative cytotoxicity profiling or investigating differential sensitivity mechanisms across hematologic malignancy subtypes [1]. The 40-fold range in IC50 values (0.09-1.22 µM) across this panel enables studies of intrinsic resistance and sensitivity determinants.

Technical Documentation Hub

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26 linked technical documents
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